
5-Bromo-2,4-difluorobenzodifluoride
概要
説明
科学的研究の応用
Organometallic Methods and Derivative Synthesis
5-Bromo-2,4-difluorobenzodifluoride is used in the demonstration of modern organometallic methods. This compound has been converted into various benzoic acids and bromobenzoic acids containing fluorine atoms in specific positions. For instance, it has been transformed into 5-bromo-2,4-difluorobenzoic acid, indicating its utility in the selective synthesis of complex organic compounds (Schlosser & Heiss, 2003).
Spectrophotometric Determination
This compound has applications in spectrophotometry. For instance, it has been used in the spectrophotometric determination of uranium(VI). This compound's sensitivity to uranium and the ability to form complexes with specific molar absorptivity make it valuable for analytical applications in areas such as environmental monitoring and material analysis (Johnson & Florence, 1971).
Synthesis of Heterocyclic Compounds
The compound is used in synthesizing heterocyclic compounds with potential biological activities. For example, it has been involved in the synthesis of compounds containing 1,3,4-oxadiazoles and 1,2,4-triazole rings, which are known for their biological properties. This illustrates its role in medicinal chemistry and drug discovery (Ustabaş et al., 2020).
Molecular Recognition Studies
In molecular recognition studies, derivatives of this compound like 4-bromo-3,5-dihydroxybenzoic acid have been used. These studies involve examining how such compounds interact with other molecules, which is critical in understanding biochemical processes and designing new materials and drugs (Varughese & Pedireddi, 2006).
Spectroscopic and Optical Studies
The compound also finds its application in spectroscopic and optical studies. For example, its derivatives like 5-Bromo-2-(trifluoromethyl)pyridine have been characterized through spectroscopic methods, and their structural, electronic, and optical properties have been examined. Such studies are crucial in material science and photonics (Vural & Kara, 2017).
Safety and Hazards
While specific safety data for 5-Bromo-2,4-difluorobenzodifluoride is not available, compounds with similar structures can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It’s recommended to handle this compound with appropriate personal protective equipment and in a well-ventilated area .
作用機序
Mode of Action
It’s worth noting that similar compounds, such as 5-bromo-2-aryl benzimidazoles, have been studied for their inhibitory activity against the α-glucosidase enzyme . The specific interactions between 5-Bromo-2,4-difluorobenzodifluoride and its targets would depend on the specific context of its use, particularly the other molecules it is combined with in a given chemical reaction or biological process.
Action Environment
The action, efficacy, and stability of this compound would be influenced by various environmental factors, including temperature, pH, and the presence of other chemicals . These factors could affect its reactivity and the outcomes of the chemical reactions it participates in.
生化学分析
Biochemical Properties
5-Bromo-2,4-difluorobenzodifluoride plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been used as a catalyst in the synthesis of organometallic compounds, heterocycles, and polymers . The interactions between this compound and these biomolecules are primarily based on its ability to facilitate the formation of new chemical bonds, thereby influencing the overall reaction dynamics.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, its role in drug development highlights its potential impact on cellular processes, where it may alter gene expression patterns and metabolic activities to achieve desired therapeutic outcomes .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. These interactions can lead to enzyme inhibition or activation, depending on the context of the reaction. The compound’s ability to form stable complexes with target molecules is a key aspect of its mechanism of action . Additionally, changes in gene expression induced by this compound can result in altered cellular functions and metabolic pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under ambient conditions, but its activity may diminish over extended periods . Long-term exposure to the compound in in vitro or in vivo studies has revealed potential impacts on cellular viability and function.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit minimal toxicity and desired therapeutic effects. At higher doses, it can lead to toxic or adverse effects, including cellular damage and disruption of normal physiological processes . Understanding the dosage thresholds is essential for optimizing its use in research and therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with specific enzymes and cofactors that facilitate its metabolism and conversion into other compounds. These interactions can affect metabolic flux and metabolite levels, influencing the overall metabolic state of the cell . The compound’s role in these pathways underscores its importance in biochemical research and drug development.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions determine its localization and accumulation in specific cellular compartments . The compound’s distribution patterns are crucial for understanding its biological effects and optimizing its use in therapeutic applications.
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles, where it exerts its activity or function . Understanding its subcellular localization is essential for elucidating its mechanism of action and potential therapeutic applications.
特性
IUPAC Name |
1-bromo-5-(difluoromethyl)-2,4-difluorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrF4/c8-4-1-3(7(11)12)5(9)2-6(4)10/h1-2,7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCOMHBNRSYEIQP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Br)F)F)C(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrF4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


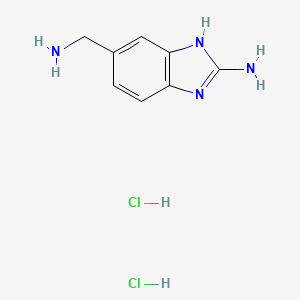
![tert-butyl N-[2-(2-bromo-1,3-thiazol-4-yl)ethyl]carbamate](/img/structure/B1383421.png)
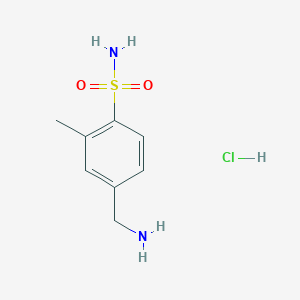

![[2-(Morpholin-4-yl)-1,3-thiazol-5-yl]methanamine dihydrochloride](/img/structure/B1383426.png)



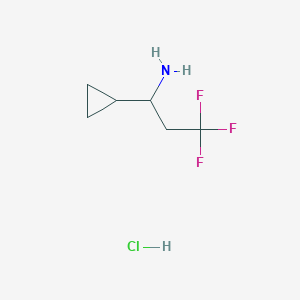
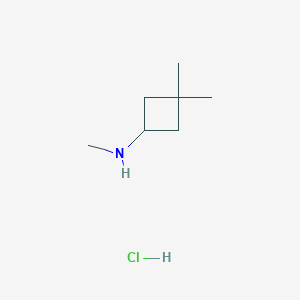
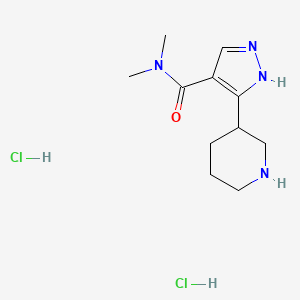

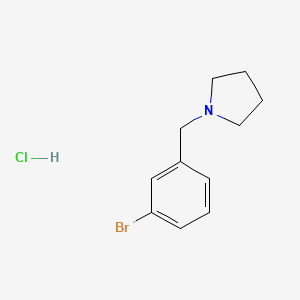
![1-Amino-3-({[(tert-butoxy)carbonyl]amino}methyl)cyclopentane-1-carboxylic acid](/img/structure/B1383443.png)
